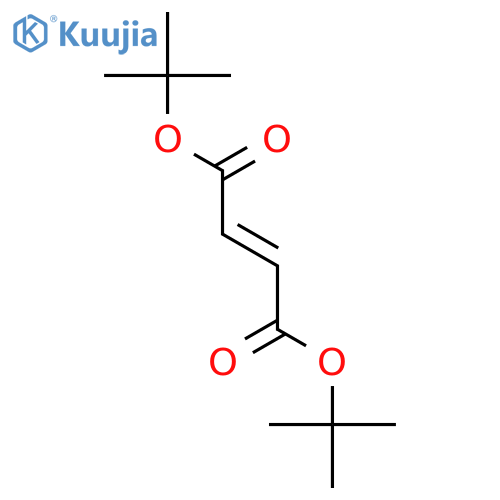Cas no 18305-60-7 (Di-tert-butyl maleate)

Di-tert-butyl maleate 化学的及び物理的性質
名前と識別子
-
- Di-tert-butyl Maleate
- 2-Butenedioic acid (2Z)-, bis(1,1-dimethylethyl) ester
- Bis(2-methyl-2-propanyl) (2Z)-2-butenedioate
- Maleic acid, di-t-butyl ester
- ditert-butyl (Z)-but-2-enedioate
- AK119579
- NSC134487
- di-(2-methyl-2-propyl) maleate
- MSVGHYYKWDQHFV-FPLPWBNLSA-N
- Di(tert-butyl) (2Z)-2-butenedioate #
- AB0063559
- ST2419218
- AX8244995
- 1,4-di-tert-butyl (2Z)-but-2-enedioate
- Z4321
- NS00096103
- Di-tert-butylmaleate
- CS-W003918
- DS-2824
- NSC-134487
- (Z)-2-Butenedioic Acid Bis(1,1-dimethylethyl) Ester; Maleic Acid Di-tert-butyl Ester
- MFCD23381095
- AKOS016010621
- DB-319243
- DTXSID50880692
- SCHEMBL375029
- 18305-60-7
- Di-tert-butyl maleate
-
- MDL: MFCD23381095
- インチ: 1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7-
- InChIKey: MSVGHYYKWDQHFV-FPLPWBNLSA-N
- ほほえんだ: O(C(/C(/[H])=C(/[H])\C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 228.13615911g/mol
- どういたいしつりょう: 228.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- ふってん: 273.2±13.0°C at 760 mmHg
Di-tert-butyl maleate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD3204745-1g |
Di-tert-butylmaleate |
18305-60-7 | 97% | 1g |
RMB 845.60 | 2025-02-21 | |
| TRC | D493740-10g |
Di-tert-butyl Maleate |
18305-60-7 | 10g |
$ 1162.00 | 2023-09-07 | ||
| TRC | D493740-1g |
Di-tert-butyl Maleate |
18305-60-7 | 1g |
$ 150.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y0983560-5g |
Di-tert-butyl maleate |
18305-60-7 | 95% | 5g |
$360 | 2024-08-02 | |
| Chemenu | CM127847-250mg |
di-tert-butyl maleate |
18305-60-7 | 95% | 250mg |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D781657-10g |
Di-tert-butyl Maleate |
18305-60-7 | >95% | 10g |
$1010 | 2023-08-31 | |
| A2B Chem LLC | AA98793-250mg |
Di-tert-butyl maleate |
18305-60-7 | 97% | 250mg |
$80.00 | 2024-04-20 | |
| Ambeed | A107864-250mg |
Di-tert-butyl maleate |
18305-60-7 | 97% | 250mg |
$36.0 | 2025-03-05 | |
| 1PlusChem | 1P0024UH-5g |
2-Butenedioic acid (2Z)-, bis(1,1-dimethylethyl) ester |
18305-60-7 | 97% | 5g |
$441.00 | 2025-02-19 | |
| abcr | AB440652-1g |
Di-tert-butyl maleate, 95%; . |
18305-60-7 | 95% | 1g |
€211.50 | 2024-04-18 |
Di-tert-butyl maleate 関連文献
-
Valerii G. Dryuk,Viktor G. Kartsev Russ. Chem. Rev. 1999 68 183
-
2. Trigonal-bipyramidal co-ordinatively saturated platinum(II) olefin complexes bearing an organomercury fragment in axial positionMaria Elena Cucciolito,Federico Giordano,Achille Panunzi,Francesco Ruffo,Vincenzo De Felice J. Chem. Soc. Dalton Trans. 1993 3421
Di-tert-butyl maleateに関する追加情報
Di-tert-butyl Maleate (CAS No. 18305-60-7): A Comprehensive Overview
Di-tert-butyl maleate, also known by its CAS number 18305-60-7, is a versatile organic compound with significant applications in various industries. This compound, chemically classified as a diester of maleic acid, has garnered attention for its unique properties and wide-ranging utility. Recent advancements in polymer science and material engineering have further highlighted its potential in enhancing the performance of materials across different sectors.
The molecular structure of di-tert-butyl maleate consists of a maleic acid backbone with two tert-butyl groups attached to the oxygen atoms of the ester functional groups. This structure contributes to its stability and reactivity under various chemical conditions. The compound is typically synthesized through the esterification of maleic anhydride with tert-butanol, a process that ensures high purity and consistency in industrial production.
Recent studies have explored the role of di-tert-butyl maleate as a crosslinking agent in polymer systems. Its ability to form strong intermolecular bonds has been leveraged to improve the mechanical properties of polymers, such as tensile strength and thermal stability. For instance, research published in 2023 demonstrated that incorporating di-tert-butyl maleate into polyurethane formulations significantly enhanced their resistance to environmental stress cracking.
In addition to its role in polymer modification, di-tert-butyl maleate has found applications in the coatings industry. Its excellent compatibility with various resins and binders makes it an ideal additive for improving film adhesion and durability. A 2022 study highlighted its use as a reactive diluent in epoxy coatings, where it not only reduced viscosity but also enhanced curing efficiency.
The compound's unique properties also extend to its use as a plasticizer in certain materials. By incorporating di-tert-butyl maleate, manufacturers can achieve better flexibility and elongation properties in plastics without compromising their structural integrity. This application has been particularly valuable in the production of flexible packaging materials and automotive components.
Furthermore, recent research has focused on the potential of di-tert-butyl maleate as a precursor for advanced materials such as nanocomposites. Its ability to act as both a coupling agent and a reinforcing filler has opened new avenues for developing lightweight yet durable materials for aerospace and electronics applications.
From an environmental perspective, the synthesis and application of di-tert-butyl maleate have been optimized to minimize ecological impact. Modern production processes now incorporate green chemistry principles, ensuring efficient resource utilization and reduced waste generation.
In conclusion, di-tert-butyl maleate (CAS No. 18305-60-7) stands out as a multifaceted compound with immense potential across diverse industries. Its adaptability, coupled with ongoing innovations in material science, positions it as a key player in advancing technological solutions for the future.
18305-60-7 (Di-tert-butyl maleate) 関連製品
- 18060-77-0(2-Butenoic acid,1-methylethyl ester)
- 223690-04-8(3-Cyclopropoxy-benzonitrile)
- 902521-00-0(2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 1344302-26-6(1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)
- 1058232-89-5(2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide)
- 929974-07-2(N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine)
- 2228415-31-2(3-fluoro-3-(1-methylcyclopropyl)propan-1-amine)
- 2228854-27-9(4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)
